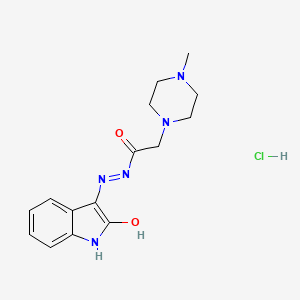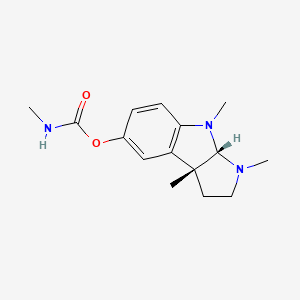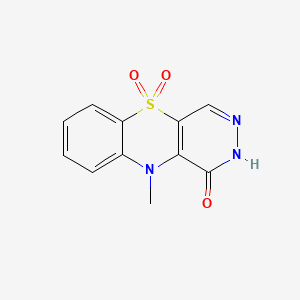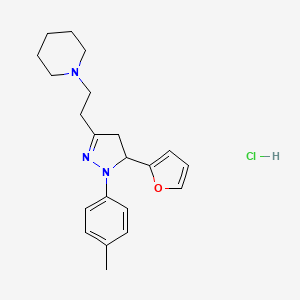
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is a chemical compound that belongs to the pyrazoline class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The resulting pyrazoline is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various pyrazole and dihydropyrazoline derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties, making it useful in the development of fluorescent probes and sensors.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules such as DNA and proteins makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and conductivity. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound can also intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-
- Pyrazoline, 5-(2-furyl)-3-(2-(pyrrolidino)ethyl)-1-(p-tolyl)-
- Pyrazoline, 5-(2-furyl)-3-(2-(dimethylamino)ethyl)-1-(p-tolyl)-
Uniqueness
Compared to similar compounds, Pyrazoline, 5-(2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the piperidinoethyl group enhances its solubility and bioavailability, making it a more effective agent in various applications.
Propriétés
Numéro CAS |
102129-30-6 |
|---|---|
Formule moléculaire |
C21H28ClN3O |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c1-17-7-9-19(10-8-17)24-20(21-6-5-15-25-21)16-18(22-24)11-14-23-12-3-2-4-13-23;/h5-10,15,20H,2-4,11-14,16H2,1H3;1H |
Clé InChI |
SRNNYSKCWCVBKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=CO4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



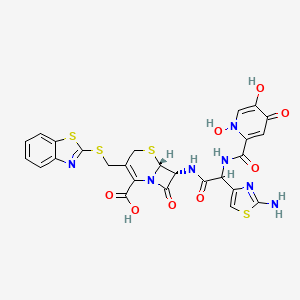
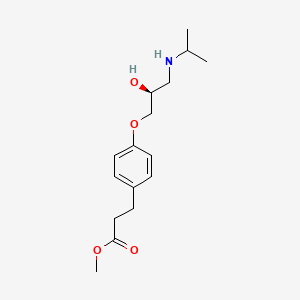

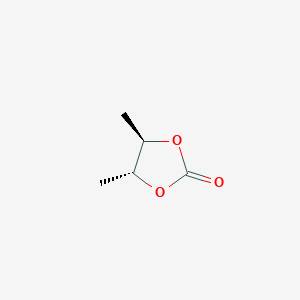
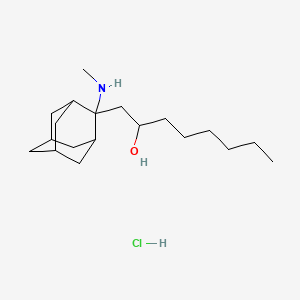
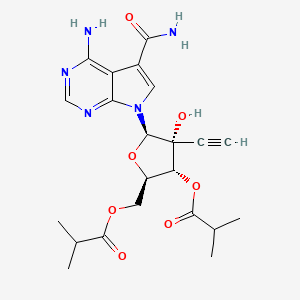
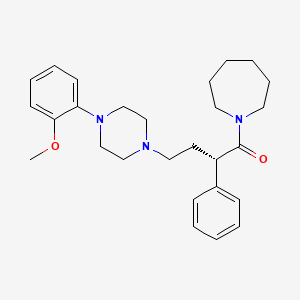

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
